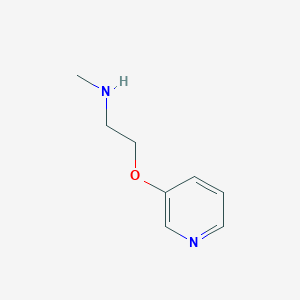
N-methyl-2-(pyridin-3-yloxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(pyridin-3-yloxy)ethanamin ist eine organische Verbindung mit der Summenformel C8H12N2O. Es ist ein Derivat von Ethanamin, bei dem die Wasserstoffatome durch eine Methylgruppe und eine Pyridin-3-yloxygruppe ersetzt werden.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Methyl-2-(pyridin-3-yloxy)ethanamin beinhaltet typischerweise die Reaktion von 3-Hydroxypyridin mit N-Methyl-2-Chlorethanamin unter basischen Bedingungen. Die Reaktion verläuft über eine nucleophile Substitution, bei der die Hydroxylgruppe von 3-Hydroxypyridin das elektrophile Kohlenstoffatom von N-Methyl-2-Chlorethanamin angreift, was zur Bildung von N-Methyl-2-(pyridin-3-yloxy)ethanamin führt .
Industrielle Produktionsmethoden
Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation oder Chromatographie beinhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(pyridin-3-yloxy)ethanamine typically involves the reaction of 3-hydroxypyridine with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the electrophilic carbon of N-methyl-2-chloroethanamine, resulting in the formation of this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Methyl-2-(pyridin-3-yloxy)ethanamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden N-Oxid-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können den Pyridinring in einen Piperidinring umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Halogenide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: N-Methyl-2-(pyridin-3-yloxy)ethanamin-N-oxid.
Reduktion: N-Methyl-2-(piperidin-3-yloxy)ethanamin.
Substitution: Verschiedene substituierte Ethanaminderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(pyridin-3-yloxy)ethanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann aufgrund ihrer strukturellen Ähnlichkeit zu biologisch aktiven Aminen in der Untersuchung von Enzymwirkungen und Rezeptorbindung verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-2-(pyridin-3-yloxy)ethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es als Agonist oder Antagonist an bestimmten Neurotransmitterrezeptoren wirken und Signaltransduktionswege und zelluläre Reaktionen beeinflussen .
Wirkmechanismus
The mechanism of action of N-methyl-2-(pyridin-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Methyl-2-(pyridin-2-yloxy)ethanamin
- N-Methyl-2-(pyridin-4-yloxy)ethanamin
- N-Methyl-2-(chinolin-3-yloxy)ethanamin
Einzigartigkeit
N-Methyl-2-(pyridin-3-yloxy)ethanamin ist aufgrund der Position der Pyridin-3-yloxygruppe einzigartig, die ihre Bindungsaffinität und Spezifität für bestimmte molekulare Zielstrukturen beeinflussen kann. Diese Positionsisomerie kann zu unterschiedlichen biologischen Aktivitäten und Anwendungen im Vergleich zu ihren Analoga führen .
Eigenschaften
CAS-Nummer |
228272-00-2 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
N-methyl-2-pyridin-3-yloxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-5-6-11-8-3-2-4-10-7-8/h2-4,7,9H,5-6H2,1H3 |
InChI-Schlüssel |
HKLZABNBARUZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














